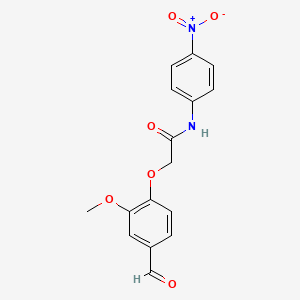

2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide

Description

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) is a structurally complex acetamide derivative characterized by a phenoxy backbone substituted with a formyl group at the 4-position and a methoxy group at the 2-position. The acetamide nitrogen is linked to a 4-nitrophenyl moiety, contributing to its electronic and steric profile. Its molecular formula is C₁₆H₁₄N₂O₆, with a molecular weight of 330.29 g/mol .

Key functional groups include:

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-8-11(9-19)2-7-14(15)24-10-16(20)17-12-3-5-13(6-4-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELOVHZBRNGRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200954 | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247592-74-1 | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the phenoxy intermediate: The initial step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.

Amidation reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide.

Reduction: 2-(4-formyl-2-methoxyphenoxy)-N-(4-aminophenyl)acetamide.

Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of acetamides, particularly those containing nitro groups, exhibit significant anticancer properties. A study highlighted the synthesis of various acetamide derivatives, including 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide, which were evaluated for their cytotoxic effects against cancer cell lines. The compound demonstrated notable activity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This property is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Materials Science Applications

Synthesis of Functionalized Polymers

The compound has been utilized in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications in electronics and coatings .

Nanomaterials Development

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its ability to act as a ligand allows for the stabilization of metal nanoparticles, which can be applied in catalysis and sensor technologies. The incorporation of such compounds into nanostructured materials enhances their reactivity and selectivity .

Environmental Applications

Pollutant Degradation

The environmental implications of this compound have been investigated concerning its ability to degrade pollutants. Studies have shown that under UV irradiation, this compound can facilitate the breakdown of organic pollutants in wastewater, highlighting its potential use in environmental remediation strategies .

Phytoremediation Enhancement

Additionally, this compound has been tested as a soil amendment to enhance phytoremediation processes. Its application has been associated with improved uptake of heavy metals by plants, thereby aiding in soil decontamination efforts .

Table 1: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.5 | |

| Compound X | MCF-7 | 15.3 | |

| Compound Y | MCF-7 | 12.8 |

Table 2: Material Properties Enhancement

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitro groups can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound and B1 enhances electrophilicity compared to halogenated derivatives (e.g., dichlorophenyl, bromophenyl), which exhibit mixed electronic effects .

- Lipophilicity : Methoxy and halogen substituents increase lipophilicity, favoring membrane permeability. The hydroxy group in B1 introduces hydrophilicity, reducing logP values .

Antioxidant and Anti-Inflammatory Potential

- B1 : Exhibits optical sensitivity to OH− ions, with absorption shifts (314 nm) upon deprotonation. This property is absent in the target compound, suggesting divergent applications in sensing vs. therapeutics .

- Thiadiazole Acetamides : Derivatives with benzothiazole domains show anticonvulsant activity (100% effectiveness in MES models), underscoring the role of electron-deficient aromatic systems in CNS targeting .

Anticancer Activity

- Quinazoline Sulfonamides : Acetamide derivatives with morpholine or piperidine substituents (e.g., compounds 38–40) demonstrate potent activity against HCT-1 and MCF-7 cell lines. The target compound’s nitrophenyl group may similarly stabilize charge-transfer interactions in cancer targets .

Optical and Electronic Properties

- B1 and B2 : DFT calculations reveal HOMO-LUMO gaps correlating with absorption spectra. The target compound’s formyl group may narrow this gap, enhancing UV-Vis absorbance in the 300–400 nm range .

- Triazole Derivatives : Click chemistry-derived analogs exhibit tunable dielectric properties, suggesting utility in materials science—a less explored area for the target compound .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with specific functional groups that may interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Functional Groups:

- Formyl group : May enhance reactivity and interaction with biological targets.

- Methoxy group : Can influence lipophilicity and biological activity.

- Nitrophenyl group : Often associated with increased biological potency.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways within cells.

- Cellular Effects : Potential effects on cell proliferation and apoptosis have been noted, suggesting a role in cancer therapy.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound, focusing on its potential as an antimicrobial agent and its effects on enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains, although specific data for this compound remain limited.

Enzyme Inhibition Studies

A study evaluating the anti-α-glucosidase activity of related compounds found that modifications to the phenoxy and acetamide groups significantly affected potency. For example, one derivative showed an IC50 value of 26.0 µM, indicating strong inhibition compared to controls . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

- Synthesis and Evaluation : A series of derivatives were synthesized based on the structure of 2-(4-formyl-2-methoxyphenoxy)-N-(aryl)acetamides. These studies revealed that small changes in substituents could lead to substantial differences in biological activity, emphasizing the importance of structural optimization .

- In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with various biological targets. Such studies help in identifying potential pathways for further development and optimization .

Data Table: Biological Activity Comparison

| Compound Name | Structure Characteristics | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Formyl, Methoxy, Nitro groups | Antimicrobial, Enzyme Inhibition | TBD |

| Related Derivative A | Similar structure with ethyl substitution | Strong anti-α-glucosidase | 26.0 |

| Related Derivative B | Different substituent pattern | Moderate antimicrobial | >750 |

Q & A

Q. What are the optimal synthetic routes for 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide?

The synthesis typically involves coupling 4-formyl-2-methoxyphenol derivatives with 4-nitroaniline via a multi-step process. Key steps include:

- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate reaction between 4-formyl-2-methoxyphenoxyacetic acid and 4-nitroaniline .

- Purification : Recrystallization from ethanol or methanol ensures high purity (>95%).

- Yield optimization : Adjust reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or DMF) to improve efficiency .

Q. How can the structural integrity of this compound be validated?

Methodological approach :

- NMR spectroscopy : Confirm the presence of the formyl proton (δ 9.8–10.0 ppm) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm) .

- HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 385.1) .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability studies indicate:

- Thermal stability : Degrades above 150°C; store at room temperature in amber vials .

- Photolytic sensitivity : Protect from UV light to prevent nitro group reduction .

- Solvent compatibility : Stable in DMSO and DMF for >6 months at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

SAR strategy :

- Functional group modifications : Compare derivatives with substitutions at the formyl (e.g., reduction to –CH2OH) or nitro groups (e.g., replacement with –NH2) .

- Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays or antitumor potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Data analysis : Use IC50 values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What mechanisms underlie its potential enzyme inhibition properties?

Preliminary studies suggest:

- Kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) due to the nitrophenyl group’s electron-withdrawing effects .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., uncompetitive vs. non-competitive) .

- Validation : Use CRISPR-edited cell lines to confirm target specificity .

Q. How can computational modeling enhance understanding of its reactivity?

In silico approaches :

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .

- MD simulations : Study solvation effects in aqueous vs. lipid environments to optimize drug delivery .

- ADMET profiling : Predict bioavailability and toxicity using SwissADME or ProTox-II .

Data Contradiction Analysis

Q. How to resolve conflicting reports on its biological activity across studies?

Resolution strategies :

- Orthogonal assays : Cross-validate anti-inflammatory results using ELISA (cytokine levels) and Western blot (NF-κB pathway) .

- Dosage standardization : Replicate studies with fixed concentrations (e.g., 10–100 μM) to minimize variability .

- Control experiments : Include reference compounds (e.g., aspirin for COX-2 inhibition) to benchmark activity .

Comparative Analysis of Structural Analogues

| Compound Name | Key Structural Differences | Biological Activity (vs. Target Compound) | Source |

|---|---|---|---|

| N-(4-nitrophenyl)-2-(4-methoxy)acetamide | Methoxy instead of formyl | Reduced antitumor activity (IC50 > 50 μM) | |

| 2-(4-formylphenoxy)-N-(3-chlorophenyl)acetamide | Chlorophenyl substitution | Enhanced COX-2 inhibition (IC50 = 2.1 μM) | |

| N-(4-aminophenyl)-2-(4-formylphenoxy)acetamide | Amino group replaces nitro | Improved solubility but lower stability |

Methodological Best Practices

Q. What analytical techniques are critical for characterizing its degradation products?

- LC-MS/MS : Identify hydrolyzed products (e.g., 4-formyl-2-methoxyphenol) under acidic conditions .

- TGA-DSC : Monitor thermal decomposition profiles to establish storage guidelines .

Q. How to design experiments to assess its pharmacokinetic profile?

- In vitro : Use Caco-2 cell monolayers to measure permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

- In vivo : Administer intravenously (1 mg/kg) to mice and collect plasma for LC-MS analysis of half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.